molecular formula C3H3ClIN3 B6222794 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole CAS No. 2758004-49-6

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole

Cat. No.: B6222794
CAS No.: 2758004-49-6
M. Wt: 243.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-iodo-1-methyl-1H-1,2,3-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium hydroxide, or organometallic compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized triazoles, while coupling reactions can produce biaryl or alkyne-linked triazole derivatives.

Scientific Research Applications

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-methyl-1H-1,2,3-triazole
  • 5-iodo-1-methyl-1H-1,2,3-triazole
  • 1-methyl-1H-1,2,3-triazole

Uniqueness

5-chloro-4-iodo-1-methyl-1H-1,2,3-triazole is unique due to the presence of both chlorine and iodine atoms on the triazole ring. This dual halogenation can enhance its reactivity and binding properties compared to other triazole derivatives. The combination of these halogens can also influence the compound’s physical and chemical properties, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

2758004-49-6

Molecular Formula

C3H3ClIN3

Molecular Weight

243.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.